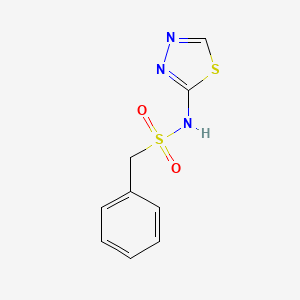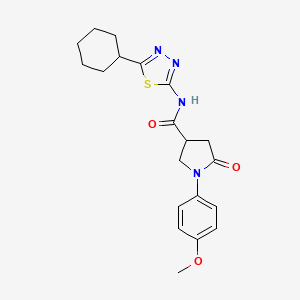![molecular formula C19H17ClN4O3S2 B14960232 3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B14960232.png)
3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenethiol with an appropriate alkylating agent to form the 4-chlorophenylsulfanyl intermediate. This intermediate is then reacted with a pyrimidin-2-ylsulfamoylphenyl derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-CHLOROPHENYL SULFANYL DERIVATIVES: These compounds share the 4-chlorophenylsulfanyl group and may exhibit similar chemical reactivity.
PYRIMIDIN-2-YL SULFAMOYL DERIVATIVES: Compounds with the pyrimidin-2-ylsulfamoyl group can have comparable biological activities.
Uniqueness
3-[(4-CHLOROPHENYL)SULFANYL]-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H17ClN4O3S2 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17ClN4O3S2/c20-14-2-6-16(7-3-14)28-13-10-18(25)23-15-4-8-17(9-5-15)29(26,27)24-19-21-11-1-12-22-19/h1-9,11-12H,10,13H2,(H,23,25)(H,21,22,24) |
Clave InChI |
QXLAEVPZTGDLHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-2-(phenylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B14960157.png)
![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960165.png)
![3,3-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B14960169.png)

![N-[2-(propan-2-ylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14960173.png)
![2,4-dichloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}benzamide](/img/structure/B14960174.png)

![3-Cyclohexyl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14960197.png)

![Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B14960215.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylbutanamide](/img/structure/B14960220.png)
![2-({[4-(acetylamino)phenyl]carbonyl}amino)-N-tert-butylbenzamide](/img/structure/B14960224.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(propan-2-yl)phenyl]butanamide](/img/structure/B14960239.png)

